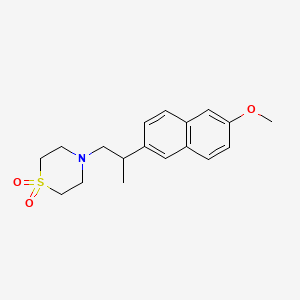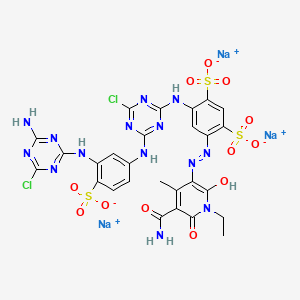
N-bis(2-hydroxyethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amides, C8-18, N,N-bis(hydroxyethyl) are a class of organic compounds characterized by the presence of amide groups with alkyl chains ranging from 8 to 18 carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amides, C8-18, N,N-bis(hydroxyethyl) typically involves the reaction of fatty acids or their esters with diethanolamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired amide product. The general reaction can be represented as follows:
R-COOH+HOC2H4NH2C2H4OH→R-CONH2C2H4OH+H2O
where R represents the alkyl chain of the fatty acid .
Industrial Production Methods
In industrial settings, the production of these amides is often carried out in large reactors where fatty acids or their methyl esters are reacted with diethanolamine. The reaction is typically catalyzed by acidic or basic catalysts to enhance the reaction rate and yield. The process involves heating the reactants to a specific temperature and maintaining it for a certain period to achieve complete conversion .
Chemical Reactions Analysis
Types of Reactions
Amides, C8-18, N,N-bis(hydroxyethyl) can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding fatty acid and diethanolamine.
Oxidation: These compounds can be oxidized to form corresponding amides with oxidized alkyl chains.
Substitution: The hydroxyl groups in the molecule can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Hydrolysis: Typically carried out using strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Fatty acids and diethanolamine.
Oxidation: Oxidized amides.
Substitution: Substituted amides with modified alkyl chains.
Scientific Research Applications
Amides, C8-18, N,N-bis(hydroxyethyl) have a wide range of applications in scientific research and industry:
Chemistry: Used as surfactants and emulsifiers in various chemical formulations.
Biology: Employed in the preparation of biological buffers and as stabilizers in biochemical assays.
Medicine: Utilized in the formulation of pharmaceutical products, particularly in topical applications.
Industry: Widely used in the production of personal care products, detergents, and lubricants.
Mechanism of Action
The mechanism of action of Amides, C8-18, N,N-bis(hydroxyethyl) primarily involves their surfactant properties. These compounds reduce the surface tension of liquids, allowing them to act as emulsifiers and dispersants. The hydroxyl groups in the molecule enhance their solubility in water, making them effective in various aqueous formulations .
Comparison with Similar Compounds
Similar Compounds
- Amides, C8-18, N,N-bis(methyl)
- Amides, C8-18, N,N-bis(ethyl)
- Amides, C8-18, N,N-bis(propyl)
Uniqueness
Amides, C8-18, N,N-bis(hydroxyethyl) are unique due to the presence of hydroxyl groups, which enhance their solubility in water and their ability to form stable emulsions. This property makes them particularly valuable in applications where water solubility and emulsification are critical .
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
N,N-bis(2-hydroxyethyl)propanamide |
InChI |
InChI=1S/C7H15NO3/c1-2-7(11)8(3-5-9)4-6-10/h9-10H,2-6H2,1H3 |
InChI Key |
SYPHJTHTISZWPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate](/img/structure/B14464937.png)


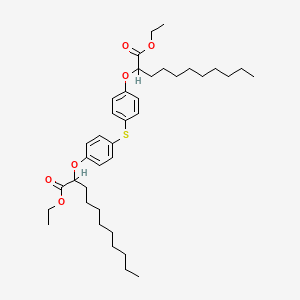
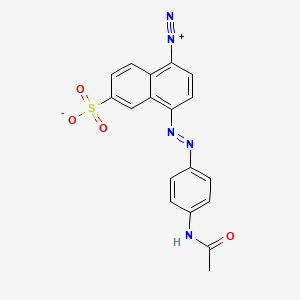
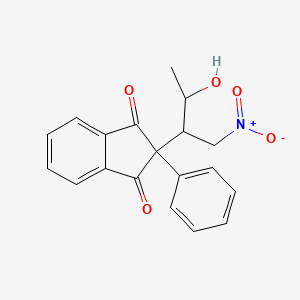
![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)
